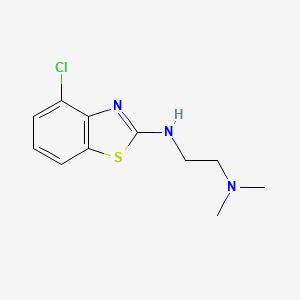

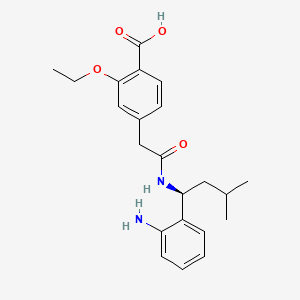

![molecular formula C18H24N2O3 B1387432 Ácido 1-[(1-etil-5-metoxi-1H-indol-3-il)metil]piperidina-4-carboxílico CAS No. 1170842-40-6](/img/structure/B1387432.png)

Ácido 1-[(1-etil-5-metoxi-1H-indol-3-il)metil]piperidina-4-carboxílico

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid” is not available in the retrieved sources .Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. The specific chemical reactions of “1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid” are not available in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and other characteristics. Unfortunately, the specific physical and chemical properties of “1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid” are not available in the retrieved sources .Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha informado que los derivados del indol exhiben potentes propiedades antivirales. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Las características estructurales de los derivados del indol les permiten unirse con alta afinidad a múltiples receptores, lo que puede ser beneficioso para desarrollar nuevos agentes antivirales.

Actividad antiinflamatoria

El núcleo del indol se encuentra en muchos compuestos bioactivos que demuestran efectos antiinflamatorios. Estos compuestos pueden interferir con varias vías inflamatorias, proporcionando una base para el tratamiento de enfermedades inflamatorias crónicas .

Actividad anticancerígena

Se sabe que los derivados del indol poseen actividades anticancerígenas. Pueden inducir la apoptosis en las células cancerosas, detener la progresión del ciclo celular e inhibir procesos clave como la polimerización de la tubulina, lo que los convierte en posibles candidatos para la terapia contra el cáncer .

Actividad antimicrobiana

La actividad antimicrobiana de los derivados del indol se extiende a un amplio espectro de patógenos, incluidas bacterias y hongos. Esto los hace valiosos en la búsqueda de nuevos agentes antimicrobianos, especialmente frente a la creciente resistencia a los antibióticos .

Actividad antidiabética

La investigación ha indicado que los derivados del indol pueden desempeñar un papel en el manejo de la diabetes. Pueden modular varias vías metabólicas y tienen el potencial de mejorar la sensibilidad a la insulina o reducir los niveles de glucosa en sangre .

Actividad neuroprotectora

Los compuestos indólicos han mostrado promesa en la neuroprotección, lo que podría ayudar en el tratamiento de enfermedades neurodegenerativas. Pueden ejercer efectos protectores sobre las células neuronales y mejorar las funciones cognitivas .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid has several advantages for laboratory experiments. It is easy to synthesize and can be stored for long periods of time. In addition, 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is relatively non-toxic, making it safe for use in laboratory experiments. However, 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is not completely non-toxic and should be handled with care. In addition, 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is not water-soluble and must be dissolved in a solvent before use.

Direcciones Futuras

The potential applications of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid in scientific research are vast. Future research could focus on using 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid to study the effects of different drugs on a variety of biological processes, such as enzyme inhibition, signal transduction, and cell death. In addition, future research could also focus on using 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid to study the effects of different drugs on neurotransmitter release, receptor binding, and gene expression. Finally, future research could focus on using 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid to explore the potential therapeutic applications of the compound.

Análisis Bioquímico

Biochemical Properties

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction suggests that the compound may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells. Additionally, it has shown binding affinity to various receptors, indicating its potential role in modulating cellular signaling pathways .

Cellular Effects

The effects of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, further supporting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules . This inhibition leads to cell cycle arrest in the G2/M phase, preventing cells from undergoing mitosis. Additionally, the compound has been shown to modulate the activity of various signaling pathways, including those involved in apoptosis and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been shown to retain some biological activity, suggesting that they may also contribute to its overall effects .

Transport and Distribution

Within cells and tissues, 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is crucial for its activity and function. The compound has been shown to localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity .

Propiedades

IUPAC Name |

1-[(1-ethyl-5-methoxyindol-3-yl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-3-20-12-14(16-10-15(23-2)4-5-17(16)20)11-19-8-6-13(7-9-19)18(21)22/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBODAWVEXJKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)

![[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1387355.png)

(propan-2-yl)amine](/img/structure/B1387362.png)

![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)

![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)

![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)

![3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide](/img/structure/B1387371.png)

![(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid](/img/structure/B1387372.png)